Ethyl(phenyl)carbamoyl chloride
Description
Contextualization within Carbamoyl (B1232498) Chloride Chemistry
Ethyl(phenyl)carbamoyl chloride belongs to the functional group class of carbamoyl chlorides, which are characterized by the general formula R₂NC(O)Cl. wikipedia.org These compounds are acyl chlorides derived from carbamic acids. The parent compound, carbamoyl chloride (H₂NCOCl), is highly unstable, but stability increases with substitution on the nitrogen atom. wikipedia.org Carbamoyl chlorides are broadly categorized based on the substitution pattern on the nitrogen: monosubstituted (RNHCOCl) and disubstituted (R₂NCOCl), with further distinctions between alkyl and aryl substituents. rsc.org
This compound is an unsymmetrical N,N-disubstituted carbamoyl chloride, featuring both an ethyl (alkyl) and a phenyl (aryl) group attached to the nitrogen atom. This specific substitution pattern influences its reactivity. For instance, the presence of an electron-withdrawing phenyl group can decrease the rate of certain reactions, such as solvolysis, compared to its N,N-dialkyl counterparts like N,N-dimethylcarbamoyl chloride.
The synthesis of carbamoyl chlorides is typically achieved through two primary routes. The most common industrial method involves the reaction of a secondary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547). wikipedia.orggoogle.com An alternative method, particularly for N-monosubstituted variants, is the addition of hydrogen chloride (HCl) to an isocyanate (RNCO). wikipedia.org For N,N-disubstituted carbamoyl chlorides like this compound, the phosgenation of the corresponding secondary amine, N-ethylaniline, is the standard preparative route. google.comcdnsciencepub.com
Carbamoyl chlorides are known to be sensitive to moisture, hydrolyzing to form the corresponding carbamic acid, which can then decompose to an amine and carbon dioxide. wikipedia.org However, the presence of the amino group generally makes them less susceptible to hydrolysis than typical acyl chlorides. wikipedia.org Their reactions with alcohols or phenols yield stable carbamate (B1207046) esters, often called urethanes. wikipedia.org
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | N-ethyl-N-phenylcarbamoyl chloride |
| CAS Number | 33758-39-3 |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Appearance | Colorless to very pale yellow liquid |
| Boiling Point | 294.2°C at 760 mmHg |
| Density | 1.204 g/cm³ |
Data compiled from various chemical databases. nih.govchemicalbook.com
Significance as a Reagent in Organic Synthesis
The significance of this compound in organic synthesis stems from its utility as a versatile electrophilic reagent for introducing the N-ethyl-N-phenylcarbamoyl moiety into molecules. This functional group is a precursor to various amides, ureas, and carbamates, which are key structural motifs in many biologically active compounds and materials. rsc.org
In recent decades, the role of carbamoyl chlorides has expanded significantly beyond simple acylation reactions. They have emerged as powerful synthons in transition metal-catalyzed reactions, providing access to complex amide-functionalized frameworks. rsc.orgrsc.org The reactive acyl chloride group can readily undergo oxidative addition to low-valent transition metals (e.g., palladium, nickel), initiating a variety of transformations. rsc.orgresearchgate.net These include cross-coupling reactions, C-H functionalization, and annulation (ring-forming) reactions. rsc.orgrsc.org
The use of carbamoyl chlorides like the ethyl(phenyl) derivative in transition metal catalysis represents an efficient and operationally simple strategy for synthesizing diverse amide-containing molecules. rsc.org For example, palladium-catalyzed processes can achieve chloro-carbamoylation of alkynes or Heck-type cyclizations of alkene-tethered carbamoyl chlorides to produce nitrogen-containing heterocycles like lactams and oxindoles. rsc.orgresearchgate.net The specific substituents on the nitrogen atom, such as the ethyl and phenyl groups in this compound, allow for fine-tuning of the steric and electronic properties of the reagent, thereby influencing the outcome and stereoselectivity of these catalytic cycles. researchgate.net This capability makes them valuable tools for constructing complex molecular architectures in pharmaceutical and natural product synthesis. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-phenylcarbamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGCUPPKLDOYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187426 | |
| Record name | Ethyl(phenyl)carbamoyl chloride | |
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Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33758-39-3 | |
| Record name | N-Ethyl-N-phenylcarbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33758-39-3 | |
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| Record name | Ethylphenylcarbamoyl chloride | |
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| Record name | 33758-39-3 | |
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| Record name | Ethyl(phenyl)carbamoyl chloride | |
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| Record name | Ethyl(phenyl)carbamoyl chloride | |
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| Record name | ETHYLPHENYLCARBAMOYL CHLORIDE | |
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Reactivity and Mechanistic Pathways of Ethyl Phenyl Carbamoyl Chloride
Nucleophilic Substitution Reactions at the Carbonyl Center
The primary mode of reaction for ethyl(phenyl)carbamoyl chloride is nucleophilic acyl substitution. libretexts.org In this two-step process, a nucleophile initially attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the chloride ion as a leaving group to yield a new carbonyl compound. libretexts.org The nature of the nucleophile and the reaction conditions, especially the solvent, play a crucial role in dictating the precise mechanistic pathway.
Unimolecular (S_N1) Solvolysis Mechanisms
In many solvent systems, the solvolysis of N-alkyl-N-arylcarbamoyl chlorides, including this compound, proceeds through a unimolecular (S_N1) or, more accurately, an ionization (I) pathway. kchem.orgnih.gov This mechanism involves the rate-determining formation of a resonance-stabilized carbamoyl (B1232498) cation and a chloride anion. masterorganicchemistry.comcureffi.org The carbocation is then rapidly attacked by the solvent (a nucleophile) to form the final product. masterorganicchemistry.comyoutube.comyoutube.com For instance, reaction with water leads to an unstable carbamic acid intermediate that decomposes to an amine and carbon dioxide, while reaction with an alcohol yields a stable carbamate (B1207046) ester. nih.gov
The extended Grunwald-Winstein equation is a powerful tool for elucidating solvolysis mechanisms by correlating the specific rate of solvolysis (k) with the solvent's ionizing power (Y) and nucleophilicity (N). nih.govresearchgate.net The equation is expressed as:
log(k/k₀) = lN + mY + c
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol).
l is the sensitivity to solvent nucleophilicity.
m is the sensitivity to solvent ionizing power.
N and Y are the solvent nucleophilicity and ionizing power parameters, respectively.
c is a constant.
For a purely ionization (S_N1) mechanism, the 'l' value is expected to be close to zero, and the 'm' value is typically close to unity. koreascience.kr Studies on related carbamoyl chlorides, such as 1-piperidinecarbonyl chloride, have utilized this equation to propose an ionization [I] pathway in binary aqueous solvent mixtures. kchem.org The application of this equation to the solvolysis of N-alkyl-N-arylcarbamoyl chlorides helps in quantifying the extent of nucleophilic solvent assistance in the transition state. beilstein-journals.org
Table 1: Representative Grunwald-Winstein Parameters for Solvolysis of Related Acyl Chlorides
| Substrate | l value | m value | Proposed Mechanism | Reference |
| Isopropyl Chlorothioformate | 0.38 | 0.72 | S_N1 with nucleophilic solvation | mdpi.com |
| n-Propyl Fluoroformate | 1.80 | 0.96 | Addition-Elimination | koreascience.kr |
| Phenyl Chlorothionoformate | ~0.5 | ~0.5 | Dual S_N1/Addition-Elimination | mdpi.com |
Solvent kinetic isotope effects (SKIE), determined by comparing reaction rates in a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD), provide valuable insights into the reaction mechanism. nih.gov A significant SKIE (kH/kD > 1) can indicate that a proton transfer is involved in the rate-determining step, which can sometimes be the case in bimolecular pathways. However, for S_N1 reactions, the interpretation can be more complex. In the solvolysis of n-propyl fluoroformate, a kMeOH/kMeOD value of 3.32 was observed, suggesting a mechanism with considerable nucleophilic character. koreascience.kr For S_N1 solvolysis of carbamoyl chlorides, the SKIE can help to distinguish between a pure ionization mechanism and one with some degree of nucleophilic solvent participation in the transition state. beilstein-journals.orgnih.gov
The nature of the substituents on the nitrogen atom significantly impacts the reactivity of carbamoyl chlorides. The introduction of an aryl group, such as the phenyl group in this compound, generally leads to a decrease in the solvolysis rate compared to their N,N-dialkyl counterparts. nih.gov For example, N-methyl-N-phenylcarbamoyl chloride reacts 17.4 times slower in ethanol (B145695) at 60°C than N,N-dimethylcarbamoyl chloride. nih.gov This rate reduction is attributed to the electron-withdrawing nature of the phenyl group, which destabilizes the developing positive charge on the nitrogen in the carbamoyl cation intermediate, thereby hindering its formation. nih.gov
Bimolecular Solvolysis Pathways
While the S_N1 mechanism is common, under certain conditions, such as in the presence of a strong nucleophile and in a solvent with low ionizing power, a bimolecular (addition-elimination) pathway can become competitive or even dominant. nih.govkoreascience.kr In this pathway, the nucleophilic attack of the solvent on the carbonyl carbon is the rate-determining step. This is often characterized by a significant sensitivity to solvent nucleophilicity (a larger 'l' value in the Grunwald-Winstein equation). For instance, the reaction of dimethylcarbamoyl chloride with a powerful nucleophile in a low ionizing power solvent like benzene (B151609) is believed to proceed via a bimolecular mechanism. nih.gov
Electrophilic Assistance in Nucleophilic Attack (e.g., Metal Ion Catalysis)
The rate of nucleophilic substitution at the carbonyl center of carbamoyl chlorides can be enhanced by electrophilic assistance. This typically involves the coordination of a Lewis acid, such as a metal ion, to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile. While specific studies on metal ion catalysis for this compound are not prevalent in the searched literature, the principle is a general one for nucleophilic acyl substitution reactions. libretexts.org For example, DCC (dicyclohexylcarbodiimide) is used as an activating agent in the conversion of carboxylic acids to amides, where the carboxylic acid adds to DCC to form a good leaving group, facilitating nucleophilic attack. libretexts.orgpressbooks.pub
Carbamoylation Reactions Mediated by this compound
This compound serves as a crucial reagent in carbamoylation reactions, a process that involves the transfer of an ethyl(phenyl)carbamoyl group to a nucleophilic substrate. These reactions are fundamental in organic synthesis for the creation of carbamates, ureas, and other related compounds. The reactivity of the carbamoyl chloride is centered on the electrophilic carbonyl carbon, which is susceptible to attack by a variety of nucleophiles.
Formation of Carbamate Esters (Urethanes) with Alcohols and Phenols
The reaction of this compound with alcohols and phenols is a primary method for the synthesis of carbamate esters, also known as urethanes. nih.gov This transformation involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion and the formation of a C-O bond. nih.gov The resulting products are stable carbamate esters. nih.gov While the reaction can proceed under neutral conditions, the use of a base or a catalyst is often employed to enhance the reaction rate and yield. Phenols, being less reactive than alcohols due to the reduced nucleophilicity of the hydroxyl group, may require activation to facilitate the coupling reaction. researchgate.net The general scheme for this reaction is the formation of an ester from an alcohol or phenol. nih.gov
The introduction of an aryl group, such as the phenyl group in this compound, can influence the reaction rate. For instance, studies on the solvolysis of N-alkyl-N-arylcarbamoyl chlorides have shown a rate reduction compared to their N,N-dialkyl counterparts. The ethanolysis of N-methyl-N-phenylcarbamoyl chloride at 60°C was found to be 17.4 times slower than that of N,N-dimethylcarbamoyl chloride, an effect attributed to the electron-withdrawing nature of the phenyl group which hinders the formation of the carbamoyl cation intermediate. nih.govresearchgate.net
To improve the efficiency of carbamate synthesis, particularly with less reactive alcohols and phenols, catalytic methods have been developed. Zinc chloride (ZnCl₂) has emerged as an effective and inexpensive Lewis acid catalyst for this transformation. nih.govnih.gov The catalyst activates the carbamoyl chloride, enhancing its electrophilicity and facilitating the nucleophilic attack by the alcohol or phenol. nih.gov This protocol has been successfully applied to the synthesis of a variety of carbamates from both aromatic and aliphatic alcohols with yields ranging from 49% to 87%. nih.govnih.gov
The proposed mechanism for the zinc chloride-catalyzed synthesis involves the coordination of zinc chloride with the carbamoyl chloride. researchgate.netacs.org This coordination is followed by the participation of the nitrogen's lone pair to generate a reactive isocyanate intermediate in situ. The alcohol then adds to this intermediate in an intermolecular nucleophilic fashion. A final deprotonation step by the chloride ion yields the desired carbamate product and regenerates the catalyst. researchgate.net This method has proven to be chemoselective, as other functional groups like nitro, keto, aldehyde, and halides remain unaffected. nih.gov
The utility of this catalytic system has been demonstrated in the gram-scale synthesis of the anti-Alzheimer's drug Rivastigmine. nih.govnih.gov In a specific application, (S)-3-(1-(dimethylamino)ethyl)phenol was treated with N-ethyl,N-methyl carbamoyl chloride in the presence of zinc chloride at 110 °C for 13 hours to produce Rivastigmine in 80% yield. nih.govacs.org
Table 1: Zinc Chloride-Catalyzed Synthesis of Carbamates from Various Alcohols and Carbamoyl Chlorides
Data sourced from research on zinc chloride-catalyzed carbamate synthesis. nih.govacs.org
Regioselectivity and stereoselectivity are critical aspects of carbamoylation, especially when dealing with complex molecules containing multiple hydroxyl groups or stereocenters. In the synthesis of analogues of the natural product SL0101, which features a cyclitol framework, the regioselective installation of a carbamate group was investigated. nih.gov The reaction of a diol precursor with n-propyl-isocyanate and a base like DBU at elevated temperatures resulted in a nearly 1:1 mixture of the two possible regioisomeric carbamates. However, the use of a Taylor catalyst improved the regioselectivity, favoring the desired isomer in a 3:1 ratio. nih.gov This highlights the potential for catalyst control to direct the carbamoylation to a specific hydroxyl group.
Stereoselective carbometallation reactions of N-alkynylcarbamates have been explored to create stereodefined alkenyl carbamates. researchgate.net These methods allow for the highly regio- and stereoselective formation of vinyl organometallic species, which can then be used in further synthetic transformations. The pre-complexation of an organometallic species with a polar functional group near the reactive site can reverse the typical regioselectivity of the carbometallation, demonstrating that the carbamate group can act as a directing group to control the stereochemical outcome of the reaction. researchgate.net
Formation of Substituted Ureas with Amines and Amine Derivatives
This compound readily reacts with primary and secondary amines to form N,N,N'-trisubstituted ureas. nih.gov This reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uk The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen atom to yield the stable urea (B33335) derivative. chemguide.co.uk
This reaction is a common and efficient method for the synthesis of a wide range of substituted ureas. rsc.orgorganic-chemistry.org The process is generally fast and provides good to excellent yields. rsc.org An excess of the amine is often used to neutralize the hydrogen chloride that is formed as a byproduct, resulting in the formation of an ammonium (B1175870) salt. chemguide.co.uk
A variety of amines, including aromatic, aliphatic, and heteroaromatic amines, can be used in this reaction. rsc.org The nucleophilicity of the amine plays a role in the reaction rate. For example, in competitive reactions, more nucleophilic amines have been shown to react preferentially. rsc.org Phenyl carbamates, which can be formed from carbamoyl chlorides, can also serve as intermediates in the synthesis of N,N'-substituted ureas by reacting them with amines in a solvent like dimethyl sulfoxide. google.com
Table 2: Synthesis of Substituted Ureas from Amines
Data compiled from various synthetic methods for urea derivatives. rsc.orgorganic-chemistry.orggoogle.com
Reactions with Other Nucleophilic Moieties (e.g., Hydroxyl Groups)
Beyond alcohols and amines, this compound can react with other nucleophilic species. The reaction with water, for example, leads to the formation of an unstable carbamic acid intermediate (ethyl(phenyl)carbamic acid). This intermediate rapidly decomposes to yield N-ethylaniline and carbon dioxide. nih.gov This hydrolysis reaction is a competing pathway in solvolysis reactions conducted in aqueous solvent mixtures. nih.gov
Carbamoyl chlorides can also react with other hydroxyl-containing compounds. The fundamental reactivity is the same as with alcohols, involving the nucleophilic attack of the hydroxyl group on the carbonyl carbon. Carbamates themselves possess chemical behaviors similar to both amides and esters and can participate in a range of chemical reactions. union.edu
Radical Reactions Involving this compound
In addition to its role in nucleophilic substitution reactions, this compound can be a precursor for the generation of carbamoyl radicals. These radical species are valuable intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds. rsc.org The generation of carbamoyl radicals from carbamoyl chlorides can be achieved through photochemical methods using a nucleophilic organic catalyst and low-energy visible light, such as blue LEDs. rsc.org
This process involves the activation of the carbamoyl chloride by the catalyst to form a photon-absorbing intermediate. Upon irradiation, this intermediate undergoes homolytic cleavage to produce the carbamoyl radical. rsc.org These nucleophilic radicals can then be intercepted by electron-poor olefins in Giese-type addition reactions to form amides. rsc.org
Another pathway to carbamoyl radicals is through the metal-catalyzed oxidative decarboxylation of oxamic acids, which can be considered derivatives of carbamoyl chlorides. rsc.org This free-radical pathway has been utilized in the synthesis of isocyanates and polyurethanes. rsc.orgpsu.edu The recombination of two carbamoyl radicals can lead to the formation of oxalamide byproducts. rsc.org While the direct radical reactions of this compound itself are less commonly reported than its nucleophilic reactions, the generation of the corresponding carbamoyl radical opens up alternative synthetic pathways. bham.ac.uk
Photochemical Generation of Carbamoyl Radicals
The generation of carbamoyl radicals from their corresponding chlorides through photochemical methods presents a significant challenge due to their high reduction potential. researchgate.net However, recent strategies have emerged to circumvent this issue. One such approach involves the use of a nucleophilic organic catalyst that, upon activation by low-energy photons (blue LEDs), can generate carbamoyl radicals from carbamoyl chlorides. nih.gov This process operates via a nucleophilic acyl substitution pathway, and the resulting nucleophilic radicals can be intercepted by electron-poor olefins in a Giese-type addition reaction. nih.govnih.gov
Another method for the photochemical generation of carbamoyl radicals involves the intrinsic affinity of silyl (B83357) radicals for halogen atoms. researchgate.net In this process, a silyl radical can abstract the chlorine atom from the carbamoyl chloride to generate the desired carbamoyl radical. researchgate.net The success of this protocol is dependent on the prior formation of an 'aryl halide to Ni-catalyst' oxidative addition intermediate, which assists in the generation of the vital carbamoyl radical. researchgate.net
Transition Metal-Catalyzed Radical Transformations
This compound and other carbamoyl chlorides can participate in a variety of transition metal-catalyzed radical transformations. rsc.orgresearchgate.net These reactions provide a powerful tool for the synthesis of amide-functionalized organic frameworks, which have extensive applications in the synthesis of pharmaceuticals and natural products. rsc.orgresearchgate.net
While specific examples detailing the transition metal-catalyzed radical transformations of this compound are not prevalent in the provided search results, the broader class of carbamoyl chlorides is known to undergo such reactions. rsc.orgresearchgate.net These transformations often involve the generation of carbamoyl radicals, which can then participate in various coupling and annulation reactions. rsc.org The development of these catalytic systems has been a significant area of research over the last two decades. rsc.org
For instance, transition metal-catalyzed enantioselective cyclization of alkene-tethered carbamoyl electrophiles has emerged as a powerful synthetic method to access chiral 5-membered lactams. researchgate.net This transformation involves a stereodefined carbamoyl metalation followed by the interception of the resulting σ-alkyl metal species. researchgate.net
The following table provides a summary of general transition metal-catalyzed radical transformations involving carbamoyl chlorides:
| Catalyst Type | Reaction Type | Product Class | Reference |
| Nickel | Radical-initiated reactions | Amide-containing molecules | rsc.org |
| Not Specified | Cross-coupling and annulation | Amide-functionalized frameworks | rsc.org |
| Not Specified | C-H functionalization | Amide-functionalized frameworks | rsc.org |
Other Significant Transformations
Beyond radical-based reactions, this compound is implicated in other significant chemical transformations, leading to the formation of complex molecular structures.
Applications of Ethyl Phenyl Carbamoyl Chloride in Advanced Organic Synthesis
Synthesis of Biologically Active Compounds and Pharmaceutical Precursors
The structural motif of a carbamate (B1207046) is present in a wide array of pharmacologically active compounds. Ethyl(phenyl)carbamoyl chloride provides a direct route to O-aryl and N-alkyl carbamates, making it a valuable intermediate in medicinal chemistry.
Precursors for Anticholinesterase Agents and Related Carbamates (e.g., Rivastigmine)
This compound and its analogs are crucial in the synthesis of carbamate-based anticholinesterase agents, which are used in the management of Alzheimer's disease. A prime example is Rivastigmine, a drug that inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The synthesis of Rivastigmine involves the O-carbamoylation of a phenolic precursor, specifically (S)-3-(1-(dimethylamino)ethyl)phenol.
In this key step, the phenolic hydroxyl group reacts with a carbamoyl (B1232498) chloride, such as N-ethyl-N-methyl carbamoyl chloride, to form the carbamate ester linkage. nih.gov Research has demonstrated various conditions for this reaction, including heating the reactants together or using catalysts like zinc chloride to facilitate the transformation. ontosight.airesearchgate.net For instance, treating (S)-3-(1-(dimethylamino)ethyl)phenol with N-ethyl,N-methyl carbamoyl chloride at elevated temperatures can produce Rivastigmine in good yield. ontosight.airesearchgate.net Alternative procedures utilize a base, such as sodium hydride in a solvent like methylene (B1212753) chloride, to deprotonate the phenol (B47542) before adding the carbamoyl chloride. nih.gov
The general applicability of carbamoyl chlorides in synthesizing various carbamates highlights their importance. researchgate.netgoogle.com The carbamate moiety is a key pharmacophore in many cholinesterase inhibitors, and the ability to readily install it using reagents like this compound is fundamental to their production. cphi-online.com
Table 1: Synthesis of Rivastigmine Precursors
| Precursor | Reagent | Product | Significance |
|---|---|---|---|
| (S)-3-(1-(dimethylamino)ethyl)phenol | N-Ethyl-N-methyl carbamoyl chloride | Rivastigmine | Final step in the synthesis of the active pharmaceutical ingredient. ontosight.ainih.gov |
| Substituted Phenols | N,N-disubstituted carbamoyl chlorides | O-Aryl Carbamates | General synthesis of carbamates, many of which are evaluated as potential cholinesterase inhibitors. ontosight.aicphi-online.com |
Synthesis of Anti-mycobacterial Agents
The phenylcarbamoyl scaffold is being explored for the development of new anti-mycobacterial agents to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. cphi-online.com Researchers have synthesized series of compounds incorporating a phenylcarbamoyl group and evaluated their activity against various mycobacterial strains.
For example, a series of diethyl 2-(phenylcarbamoyl)phenyl phosphorothioates were synthesized and tested. cphi-online.com These compounds are prepared from salicylanilide (B1680751) precursors, which themselves can be derived from the reaction of a salicylic (B10762653) acid derivative with an aniline. While this specific study focuses on phosphorothioates derived from a pre-formed phenylcarbamoyl linkage, the general strategy highlights the importance of the phenylcarbamoyl moiety in the design of new antimycobacterial drugs. cphi-online.com Other research has focused on designing more lipophilic derivatives of pyrazinoic acid, a known antitubercular agent, by introducing 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids. mdpi.com Another study identified ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates as potent antimycobacterial agents, demonstrating the utility of related structures in this therapeutic area. nih.gov
Development of Compounds Enhancing Glucokinase Activity
Glucokinase (GK) is a key enzyme in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. While various classes of small molecules have been identified as glucokinase activators, the direct use of this compound in the synthesis of reported GK activators is not explicitly documented in the provided research. nih.govnih.govresearchgate.netnih.gov The research on GK activators primarily focuses on other heterocyclic and amide-based scaffolds. nih.govresearchgate.net For instance, studies have reported on thiazolylamino pyridines and amino heteroaryl phosphonate (B1237965) benzamides as potent GK activators. nih.govnih.gov However, the broad utility of carbamates in biologically active molecules suggests that derivatives accessible from this compound could be explored in this context, even though specific examples are not currently prominent in the literature.
Intermediates in Agrochemical Synthesis (e.g., Herbicides, Fungicides, Pesticides)
Carbamates are a well-established class of agrochemicals, particularly as herbicides. This compound and related N-phenylcarbamates are key intermediates in the synthesis of these compounds. The mode of action for many carbamate herbicides involves the inhibition of essential plant processes like cell division or photosynthesis.
The synthesis of O-Ethyl-N-phenyl carbamates and their substituted analogs has been reported through the reaction of ethyl chloroformate with the corresponding aniline. A similar reaction using this compound with an alcohol would yield the corresponding carbamate. These phenyl carbamates have shown fungicidal activity against various fungi species, including Rhizopus stolonifer, Aspergillus flavus, Fusarium oxysporum, and Aspergillus niger. The fungicidal efficacy can be modulated by introducing different substituents on the phenyl ring. Carbamoyl chlorides are recognized as important intermediates for the plant protection sector.
Table 2: Agrochemical Applications
| Agrochemical Class | Synthetic Route | Target Pests/Weeds |
|---|---|---|
| Phenyl Carbamate Fungicides | Reaction of an alcohol with this compound or related reagents. | Rhizopus stolonifer, Aspergillus flavus, Fusarium oxysporum, Aspergillus niger |
| Carbamate Herbicides | Synthesis via carbamoyl chloride intermediates. | Various weeds, by inhibiting processes like cell division. |
Applications in Materials Science Research
In the realm of materials science, this compound and its related carbamate derivatives are instrumental in synthesizing and functionalizing polymeric materials. These applications leverage the reactivity of the carbamoyl chloride group to create new covalent bonds, thereby constructing polymer backbones or altering the surface properties of existing polymers.
The conventional synthesis of polyurethanes involves the use of highly reactive and toxic isocyanates. However, growing safety and environmental concerns have spurred the development of non-isocyanate routes. One of the most promising alternatives involves the use of carbamate intermediates. In these methods, dicarbamates react with diols through a transurethanization or polycondensation reaction to form the characteristic urethane (B1682113) linkages of the polymer backbone. researchgate.netnih.gov This approach avoids the direct handling of isocyanates, making the process inherently safer. nih.gov
While this compound itself is a precursor to a monocarbamate, the principles of its chemistry are central to understanding the formation of dicarbamates used in polyurethane synthesis. Dicarbamates, such as hexamethylene di-carbamate, are synthesized and then polymerized with various diols and polyether soft segments to create non-isocyanate poly(ether urethane)s (PEUs). nih.gov The reaction is typically catalyzed and driven to completion by removing the alcohol byproduct. The properties of the resulting polyurethanes can be tuned by changing the structure of the carbamate or the diol used. nih.govnih.gov This method represents a significant shift towards more sustainable polymer production. researchgate.net
| Method | Carbamate Precursor(s) | Co-reactant(s) | Key Reaction Type | Resulting Polymer |
|---|---|---|---|---|
| Non-Isocyanate Polyurethane (NIPU) Synthesis | Dimethyl Dicarbamates, Hexamethylene di-carbamate (BHC) | Diols (e.g., Butanediol, Hexanediol), Polyols (e.g., PTMG2000) | Transurethanization / Polycondensation | Polyurethanes (PUs), Poly(ether urethane)s (PEUs) |
| Enzyme-Catalyzed Polymerization | Carbamates from Diamines and Cyclic Carbonates | Polyesters | Enzyme-Catalyzed Polyesterification | Polyester-based Polyurethanes |
| Cyclic Carbonate Pathway | Cyclic Carbonates (from diols) and Amines | Polyamines | Ring-Opening Polymerization | Polyhydroxyurethanes (PHUs) |
This compound is an effective reagent for the chemical modification of natural polymers like starch and cellulose (B213188). These polysaccharides are abundant, renewable, and biodegradable, but their utility is often limited by properties such as poor solubility in common solvents. Chemical modification by introducing carbamate groups can significantly alter their physical and chemical characteristics.
The reaction involves the nucleophilic attack of the hydroxyl groups on the starch or cellulose backbone on the electrophilic carbonyl carbon of the carbamoyl chloride. core.ac.uk This forms a carbamate ester, also known as a urethane linkage. Research has demonstrated that N,N-disubstituted carbamoyl chlorides, such as the closely related N-methyl-N-phenylcarbamoyl chloride, readily react with starch and cellulose under mild conditions to form the corresponding polymer carbamates. core.ac.uk Similarly, N-ethylcarbamoylstarch has been successfully synthesized, showcasing the applicability of this class of reagents. core.ac.uk This modification enhances the solubility of the natural polymers and allows for the introduction of specific functionalities, such as those that can confer pesticidal or other bioactive properties. core.ac.uk The resulting cellulose carbamate derivatives are also valuable as stationary phases for chiral separations in high-performance liquid chromatography (HPLC). researchgate.netnih.gov
| Polymer | Modifying Reagent (Example) | Reaction Condition | Resulting Derivative | Modified Property / Application |
|---|---|---|---|---|
| Starch | N-methyl-N-phenylcarbamoyl chloride | In pyridine | N-methyl-N-phenylcarbamoyl starch | Improved solubility, carrier for active agents. core.ac.uk |
| Cellulose | N-methyl-N-phenylcarbamoyl chloride | In pyridine | N-methyl-N-phenylcarbamoyl cellulose | Improved solubility, precursor for further modification. core.ac.uk |
| Cellulose | Phenyl isocyanate (forms carbamate in situ) | - | Cellulose phenylcarbamate | Chiral stationary phase for HPLC. researchgate.net |
| Starch | Urea (B33335) (forms isocyanic acid in situ) | High temperature | Starch carbamate | Enhanced stability and functionality. nih.gov |
Role as a Functional Group Introducing Reagent and Linker in Complex Architectures
Beyond polymer science, this compound functions as a crucial reagent for introducing the ethyl(phenyl)carbamoyl moiety into a wide array of organic molecules. This group can serve as a stable linker to connect different parts of a complex molecular architecture or as a terminal functional group that imparts specific properties to the molecule. Carbamoyl chlorides are recognized as powerful synthons in transition-metal catalyzed reactions for creating amide-functionalized frameworks. rsc.org
The reactivity of the carbamoyl chloride group with nucleophiles such as alcohols, phenols, and amines is the basis for its utility. wikipedia.org For example, N,N-disubstituted carbamoyl chlorides are used to synthesize O-aryl carbamates by reacting them with substituted phenols. nih.gov These carbamate derivatives are significant in medicinal chemistry, where they are evaluated as multifunctional agents for treating diseases like Alzheimer's by acting as enzyme inhibitors. nih.gov The carbamoyl group acts as a key pharmacophore in these contexts. Furthermore, the carbamoyl chloride functionality provides a handle for constructing prodrugs or creating bifunctional molecules, where it links an active drug moiety to a targeting group or a solubilizing agent. google.com This strategic use as a linker is essential in the design of advanced therapeutic agents and complex materials.
| Substrate Class | Reagent | Linkage Formed | Example Application / Product |
|---|---|---|---|
| Hydroxyquinolines (Phenols) | N,N-disubstituted carbamoyl chlorides | O-Carbamate | Synthesis of potential Alzheimer's disease therapeutics. nih.gov |
| Alcohols | This compound | Carbamate Ester (Urethane) | General synthesis of carbamates for pharmaceuticals and materials. wikipedia.org |
| Amines | This compound | Urea | Building blocks for inhibitors and complex ligands. nih.gov |
| Aryl boronic acids | Carbamoyl chlorides | Amide (via cross-coupling) | Synthesis of complex amides in pharmaceutical intermediates. rsc.org |
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
While specific experimental ¹H and ¹³C NMR data for ethyl(phenyl)carbamoyl chloride are not widely available in the public domain, the expected chemical shifts and multiplicities can be predicted based on the known effects of the functional groups present in the molecule. ucl.ac.ukpitt.edu
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the ethyl and phenyl protons.
Ethyl Group: The ethyl group should present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are expected to appear as a quartet at approximately 3.5-4.0 ppm, deshielded by the electron-withdrawing carbamoyl (B1232498) group. The methyl protons (-CH₃) would likely be observed as a triplet further upfield, around 1.2-1.5 ppm, due to coupling with the adjacent methylene protons.
Phenyl Group: The protons of the phenyl ring are expected to resonate in the aromatic region, typically between 7.0 and 7.5 ppm. The substitution pattern on the ring will influence the exact chemical shifts and may result in a complex multiplet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon: The carbonyl carbon of the carbamoyl chloride group is expected to have the most downfield chemical shift, likely in the range of 160-170 ppm, characteristic of acyl chlorides. docbrown.info
Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region, typically from 120 to 145 ppm. The carbon directly attached to the nitrogen (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons.
Ethyl Carbons: The methylene carbon (-CH₂-) of the ethyl group is expected to be in the 40-50 ppm range, while the methyl carbon (-CH₃) will be the most upfield, likely around 13-16 ppm.
Predicted NMR Data for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl (-CH₂-) | 3.5 - 4.0 (quartet) | 40 - 50 |
| Ethyl (-CH₃) | 1.2 - 1.5 (triplet) | 13 - 16 |
| Phenyl | 7.0 - 7.5 (multiplet) | 120 - 145 |
| Carbonyl (C=O) | - | 160 - 170 |
Two-Dimensional NMR Techniques (e.g., COSY, NOESY)
To unambiguously assign the proton and carbon signals and to determine the spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. nih.gov Cross-peaks would be expected between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Correlations between the aromatic protons could also help in assigning their specific positions on the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. nih.gov This would be particularly useful in determining the preferred conformation of the ethyl group relative to the phenyl ring and the carbamoyl group. For instance, NOE cross-peaks between the ethyl protons and the ortho-protons of the phenyl ring would indicate a specific spatial arrangement.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present. hmdb.ca
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. epa.govresearchgate.net
C=O Stretch: A strong absorption band is anticipated in the region of 1750-1780 cm⁻¹, which is characteristic of the carbonyl group in an acyl chloride. This high frequency is due to the strong electron-withdrawing effect of the chlorine atom.
C-N Stretch: The stretching vibration of the C-N bond is expected to appear in the range of 1300-1400 cm⁻¹.
C-Cl Stretch: The C-Cl stretching vibration typically occurs in the fingerprint region, between 600 and 800 cm⁻¹. researchgate.net
Aromatic C-H and C=C Stretches: The phenyl group will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give strong signals in Raman spectroscopy. hmdb.ca
Key Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
| C=O (Carbonyl) | 1750 - 1780 (strong) | Present |
| C-N | 1300 - 1400 | Present |
| C-Cl | 600 - 800 | Present |
| Aromatic C=C | 1450 - 1600 | Strong |
| Aromatic C-H | > 3000 | Present |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. hmdb.ca High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
The molecular weight of this compound (C₉H₁₀ClNO) is 183.63 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 183. Due to the presence of chlorine, an isotopic peak at m/z 185 (M+2) with an intensity of about one-third of the M⁺ peak would also be observed, corresponding to the ³⁷Cl isotope. docbrown.info
Common fragmentation pathways for carbamoyl chlorides involve the loss of the chlorine atom or cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.org
Potential Fragmentation Ions for this compound
| Fragment | m/z (for ³⁵Cl) | Description |
| [C₉H₁₀ClNO]⁺ | 183 | Molecular Ion (M⁺) |
| [C₉H₁₀NO]⁺ | 148 | Loss of Cl radical |
| [C₇H₅NO]⁺ | 119 | McLafferty rearrangement and loss of ethylene |
| [C₆H₅NCO]⁺ | 119 | Phenyl isocyanate radical cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
| [C₂H₅]⁺ | 29 | Ethyl cation |
X-ray Crystallography for Solid-State Conformation and Crystal Structure Determination
Analysis of Amide Group Conformation and Distortion
A key structural feature of this compound is the amide-like linkage. In amides, there is significant resonance delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C-N bond. This restricts rotation around the C-N bond and leads to a planar geometry for the amide group. nih.gov
In this compound, the planarity of the N-C(O)Cl unit is expected. The conformation of the ethyl and phenyl groups relative to this plane would be a subject of interest. Steric interactions between the substituents on the nitrogen and the carbonyl oxygen can lead to distortions from ideal planarity. The precise bond angles and dihedral angles determined by X-ray crystallography would quantify any such distortions.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen bonding is another critical interaction to consider. Although this compound lacks strong hydrogen bond donors like N-H or O-H (as the nitrogen is fully substituted), it can participate in weaker C-H···O hydrogen bonds. The carbonyl oxygen (C=O) is a potent hydrogen bond acceptor, while C-H bonds on the ethyl group and the phenyl ring can act as weak donors. Studies on similar organic molecules, such as ethyl 4-acetyl-5-methyl-3-phenyl-1H-pyrrole-2-carboxylate monohydrate, have shown that C-H···π interactions and hydrogen bonds involving water molecules can create extensive networks, linking molecules into infinite chains. nih.gov In the crystal structure of 4-carbamoylpyridinium chloride, a complex network of hydrogen bonds, including bifurcated pyridinium-chloride interactions and amide-amide links, dictates the crystal packing. nih.govnih.govresearchgate.net This highlights the importance of such interactions even in related structures. The interplay between different types of interactions, such as n→π* interactions and hydrogen bonds, can also influence molecular conformation and stability. sci-hub.se
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized chemical compound. It provides the mass percentages of the constituent elements, which are then compared against theoretically calculated values derived from the compound's proposed molecular formula.
For this compound, the molecular formula is C₉H₁₀ClNO. nih.gov The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O). The comparison between the experimental and theoretical values serves to confirm the compound's elemental integrity and purity. A close match within an acceptable margin of error (typically ±0.4%) validates the empirical formula.
Table 1: Theoretical Elemental Composition of this compound (C₉H₁₀ClNO) This table is generated based on standard atomic weights and the molecular formula.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Mass Contribution ( g/mol ) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 58.86 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.49 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.30 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.63 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.71 |
| Total | | | | 183.638 | 100.00 |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is an essential analytical methodology for separating, identifying, and quantifying chemical substances. For a compound like this compound, both liquid and gas chromatography offer robust solutions for quality control and research applications.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for assessing the purity and conducting quantitative analysis of this compound, which is a non-volatile compound. A reversed-phase HPLC method would typically be employed for this purpose.
In a common setup, a C18 stationary phase column would be used, which is nonpolar. The separation is achieved by flowing a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, through the column. sielc.com The components of the injected sample separate based on their relative hydrophobicity; less polar compounds like this compound will be retained longer on the column than more polar impurities. Detection is often performed using a UV detector set at a wavelength where the phenyl group exhibits strong absorbance (e.g., ~254 nm). The retention time of the peak serves as a qualitative identifier for the compound, while the peak area provides quantitative data on its concentration. Method validation according to ICH guidelines is crucial to ensure linearity, accuracy, precision, and robustness. mdpi.com
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis.
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (HP-5ms). nih.gov The separation occurs based on the compound's boiling point and its interactions with the stationary phase. The GC oven temperature is typically programmed to increase gradually to ensure efficient separation.
When coupled to a mass spectrometer, the instrument provides definitive identification. As components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight and characteristic fragment ions, which aids in unambiguous structure confirmation. nih.gov The use of selected ion monitoring (SIM) can enhance sensitivity and is particularly useful for quantifying trace levels of the compound or its related impurities. nih.gov
Theoretical and Computational Studies of Ethyl Phenyl Carbamoyl Chloride
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a high degree of accuracy.
Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For ethyl(phenyl)carbamoyl chloride, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be used to determine its equilibrium geometry. This process involves calculating bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.20 Å |
| C-N Bond Length | ~1.38 Å |
| C-Cl Bond Length | ~1.78 Å |
| N-C (ethyl) Bond Length | ~1.47 Å |
| N-C (phenyl) Bond Length | ~1.43 Å |
| O=C-N Bond Angle | ~125° |
| Cl-C-N Bond Angle | ~115° |
| C-N-C Bond Angle | ~118° |
Note: These are estimated values based on typical bond lengths and angles for similar functional groups. Actual values would be derived from specific DFT calculations.
DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for validation.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated frequencies can help in the assignment of experimental spectral bands. For instance, a strong absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum of this compound.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another significant application of DFT. nih.govrsc.org By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts can be estimated. nih.gov These theoretical shifts, when compared to experimental data, can help in the structural elucidation of the molecule. nih.gov The accuracy of these predictions can depend on the chosen DFT functional and basis set. nih.govrsc.org
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Parameter | Predicted Value Range |
|---|---|
| C=O Stretching Frequency (IR) | 1700-1750 cm⁻¹ |
| ¹H NMR (Ethyl -CH₂) | 3.5-4.0 ppm |
| ¹H NMR (Ethyl -CH₃) | 1.2-1.5 ppm |
| ¹H NMR (Phenyl) | 7.0-7.5 ppm |
| ¹³C NMR (C=O) | 160-170 ppm |
Note: These are typical ranges for the respective functional groups and would be refined by specific DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.netyoutube.com It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. youtube.com
For this compound, the MEP would show regions of negative potential (typically colored red) around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms. The distribution of partial atomic charges, often calculated using methods like Mulliken population analysis, provides a quantitative measure of the charge at each atomic center. nih.gov This analysis is crucial for understanding the molecule's polarity and intermolecular interactions. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org
HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is likely to be located on the phenyl ring or the nitrogen atom, which are the most electron-rich parts of the molecule.
LUMO: The LUMO represents the ability of a molecule to accept electrons. The LUMO is expected to be centered on the electrophilic carbonyl carbon and the C-Cl bond, indicating these are the likely sites for nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability. researchgate.net A larger gap suggests higher stability and lower chemical reactivity.
Potential Energy Surface (PES) Scanning for Conformational Stability and Reaction Pathways
A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. q-chem.com By systematically changing specific dihedral angles or bond lengths and optimizing the rest of the molecular structure, one can map out the energy landscape. q-chem.comscispace.com
For this compound, a PES scan could be used to:
Determine Conformational Stability: By rotating the bonds connected to the nitrogen atom (the C-N bonds of the ethyl and phenyl groups), the different possible conformations (rotamers) of the molecule can be identified. The scan would reveal the relative energies of these conformers and the energy barriers between them. scispace.com
Investigate Reaction Pathways: PES scans can also be used to model chemical reactions. For example, the reaction of this compound with a nucleophile could be studied by scanning the distance between the nucleophile and the carbonyl carbon. This would provide an estimate of the activation energy for the reaction. q-chem.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., for environmental fate prediction)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. nih.gov These models are used to predict the properties of new or untested chemicals based on the properties of similar, well-characterized compounds.
For this compound, QSAR modeling could be used to predict its environmental fate, such as its persistence, bioaccumulation potential, and toxicity. nih.govncsu.edu By using molecular descriptors derived from its structure (e.g., molecular weight, logP, electronic properties), a QSAR model could estimate how the compound will behave in the environment. ncsu.edu This is particularly useful for assessing the potential environmental risks of chemicals. nih.gov
Molecular Dynamics Simulations (Potential research area)
While dedicated molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, this computational technique represents a significant and promising area for future research. MD simulations could provide profound insights into the molecule's dynamic behavior, reactivity, and interactions with its environment at an atomic level. Such studies would be invaluable for elucidating reaction mechanisms, understanding solvent effects, and predicting the compound's behavior in various chemical systems.
Potential research using MD simulations could be structured to investigate several key aspects of this compound's chemical nature. These include conformational analysis, the mechanism of its solvolysis reactions, and the influence of solvent environments on its stability and reactivity.
A primary focus of MD simulations could be the conformational dynamics of the ethyl and phenyl groups attached to the nitrogen atom. The rotation around the C-N bonds can influence the steric and electronic environment of the electrophilic carbonyl carbon, which in turn can affect its reactivity. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them.
Furthermore, the solvolysis of N,N-disubstituted carbamoyl (B1232498) chlorides is known to often proceed through an SN1-like mechanism, which involves the formation of a carbamoyl cation intermediate. nih.gov The stability of this intermediate is crucial for the reaction rate. MD simulations could be employed to model the formation and lifetime of the ethyl(phenyl)carbamoyl cation in different solvents. By simulating the system's trajectory, researchers could analyze the structural and electronic changes during the departure of the chloride ion and assess the stability of the resulting cation.
The role of the solvent is another critical area where MD simulations could offer significant contributions. The interaction between this compound and solvent molecules can influence both its ground-state conformation and the transition state of its reactions. Simulations in various solvents, from nonpolar to polar protic and aprotic, could reveal detailed information about the solvation shells around the molecule. This would help in understanding how different solvents stabilize the molecule or the transition states of its reactions, thereby affecting the reaction kinetics.
A hypothetical research endeavor could involve a series of MD simulations designed to explore these areas. The following tables outline potential parameters and objectives for such a study.
Table 1: Proposed Parameters for Molecular Dynamics Simulations of this compound
| Parameter | Proposed Value/Choice | Rationale |
| Force Field | CHARMM, AMBER, or a custom-parameterized force field | To accurately model the inter- and intramolecular interactions of the compound. |
| Solvent Models | TIP3P, SPC/E (for water); explicit solvent models for others | To simulate the effect of different solvent environments on the compound's behavior. |
| Ensemble | NVT (Canonical) followed by NPT (Isothermal-Isobaric) | To equilibrate the system at a constant temperature and then at constant pressure. |
| Temperature | 298 K (25 °C) | To simulate standard laboratory conditions. |
| Pressure | 1 atm | To simulate standard laboratory conditions. |
| Simulation Time | 100-500 ns per simulation | To ensure adequate sampling of conformational space and rare events. |
Table 2: Potential Research Objectives and Investigated Properties
| Research Objective | Key Properties to Investigate | Expected Insights |
| Conformational Analysis | Dihedral angle distributions of C-N bonds | Identification of dominant conformers and rotational energy barriers. |
| Solvolysis Mechanism | Radial distribution functions of solvent around the carbonyl carbon | Understanding the role of the solvent in stabilizing the transition state. |
| Potential of Mean Force (PMF) for C-Cl bond dissociation | Calculation of the free energy barrier for chloride ion departure. | |
| Solvent Effects | Solvation free energy in different solvents | Quantifying the stability of the compound in various environments. |
| Analysis of hydrogen bonding networks (in protic solvents) | Elucidating the specific interactions that influence reactivity. |
By undertaking such theoretical and computational studies, a more complete and nuanced understanding of the chemical behavior of this compound can be achieved. This knowledge would be beneficial for its application in organic synthesis and for predicting its interactions in more complex chemical and biological systems.
Current and Future Research Perspectives on Ethyl Phenyl Carbamoyl Chloride
Evolution of Carbamoyl (B1232498) Chloride Research within Organic Chemistry
The study of carbamoyl chlorides, including ethyl(phenyl)carbamoyl chloride, has been a significant sub-domain of organic chemistry, primarily due to their role as versatile intermediates. Historically, the synthesis of carbamoyl chlorides was dominated by the use of phosgene (B1210022), a highly toxic gas, reacting with secondary amines. This method, while effective, posed considerable safety and handling challenges, which limited its application in certain research environments.
A pivotal evolution in carbamoyl chloride synthesis was the introduction of phosgene surrogates, such as triphosgene (B27547). Triphosgene, a solid, is considerably safer to handle and has become a common reagent in academic and industrial laboratories for the preparation of carbamoyl chlorides. The reaction of an amine with triphosgene offers a more controlled and safer route to these valuable synthetic intermediates.
The understanding of the reactivity of carbamoyl chlorides has also evolved. Initially viewed primarily as precursors for ureas and carbamates through reaction with nucleophiles, the research focus has expanded to explore their utility in more complex transformations. The carbon-chlorine bond in carbamoyl chlorides possesses a reactivity profile that is intermediate between that of an acid chloride and an alkyl chloride, a feature that has been increasingly exploited in modern organic synthesis.
Emerging Synthetic Methodologies for Carbamoyl Chlorides
In recent years, the focus on developing safer, more efficient, and environmentally benign synthetic methods has led to new approaches for the synthesis of carbamoyl chlorides. These emerging methodologies aim to overcome the limitations of traditional methods and expand the accessibility of these reagents.
One of the most significant advancements is the application of flow chemistry . Continuous flow reactors offer enhanced safety when working with hazardous reagents like phosgene or its surrogates by minimizing the volume of reactive intermediates at any given time. bris.ac.uk This technology also allows for precise control over reaction parameters such as temperature and residence time, often leading to higher yields and purity. Industrial-scale production has benefited from flow chemistry, enabling higher throughput and automated processes.
Another burgeoning area is the use of photoredox catalysis to generate carbamoyl radicals from their corresponding chlorides. acs.orgresearchgate.netrsc.org This approach utilizes visible light and a photocatalyst to initiate single-electron transfer, providing a mild and efficient pathway to these reactive intermediates. researchgate.net This method avoids the harsh conditions often associated with traditional radical generation and opens up new avenues for the application of carbamoyl chlorides in synthesis. rsc.org
| Methodology | Key Features | Advantages |
| Flow Chemistry | Utilizes continuous flow reactors. bris.ac.uk | Enhanced safety, precise reaction control, improved scalability, and higher throughput. bris.ac.uk |
| Photoredox Catalysis | Employs visible light and a photocatalyst to generate carbamoyl radicals. acs.orgresearchgate.netrsc.org | Mild reaction conditions, high efficiency, and avoids harsh reagents. researchgate.netrsc.org |
Exploration of Untapped Reactivity Profiles and Novel Catalytic Transformations
The exploration of the reactivity of carbamoyl chlorides beyond their traditional role as acylating agents has led to the discovery of novel and powerful transformations. A key area of this exploration is in the field of C-H activation . Palladium-catalyzed reactions have been developed where carbamoyl chlorides are used to initiate intramolecular C-H activation, leading to the formation of complex cyclic and polycyclic structures. oup.comoup.comnih.gov This strategy has been successfully applied in the synthesis of spirooxindoles, which are important structural motifs in medicinal chemistry. oup.comchemrxiv.org
The generation of carbamoyl radicals under photoredox conditions has unlocked new reactivity patterns. acs.orgresearchgate.netrsc.org These radicals can participate in intermolecular Giese additions to electron-deficient alkenes, forming new carbon-carbon bonds and providing access to a variety of functionalized molecules. researchgate.netrsc.org This methodology has been used to synthesize functionalized 3,4-dihydroquinolin-2-ones, a class of compounds with potential biological activity. acs.org
Furthermore, nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the functionalization of carbamoyl chlorides. bohrium.com These reactions allow for the coupling of carbamoyl chlorides with a variety of partners, including alcohols, to form amides in a deoxygenative amidation process. bohrium.com This expands the synthetic utility of carbamoyl chlorides and provides new routes to important functional groups.
| Transformation | Catalyst/Conditions | Key Application |
| C-H Activation | Palladium catalysis oup.comoup.comnih.gov | Synthesis of spirooxindoles and other complex cyclic systems. oup.comchemrxiv.org |
| Carbamoyl Radical Addition | Photoredox catalysis, visible light acs.orgresearchgate.netrsc.org | Intermolecular Giese additions for C-C bond formation. researchgate.netrsc.org |
| Cross-Coupling Reactions | Nickel-photoredox dual catalysis bohrium.com | Deoxygenative amidation of alcohols to form amides. bohrium.com |
Potential for Innovative Applications in Emerging Chemical Sciences and Technologies
The novel synthetic methodologies and reactivity profiles of carbamoyl chlorides are poised to have a significant impact on various emerging fields of chemical science and technology. The ability to construct complex molecular architectures through C-H activation and radical-mediated processes opens up new possibilities in drug discovery and development . The synthesis of spirocyclic and polycyclic scaffolds, which are often found in natural products and pharmacologically active compounds, can be streamlined using these new methods. oup.comnih.gov
In the realm of materials science , the functionalization of polymers and other materials with carbamate (B1207046) groups can be achieved with greater precision and control using modern synthetic techniques. Carbamoyl chlorides can serve as key building blocks for the synthesis of novel polymers with tailored properties for applications in areas such as coatings, adhesives, and biomedical devices.
The development of more sustainable and efficient catalytic systems for carbamoyl chloride transformations aligns with the principles of green chemistry . Flow chemistry and photoredox catalysis, for instance, offer pathways to reduce waste, minimize energy consumption, and use less hazardous reagents. bris.ac.ukresearchgate.net As research in these areas continues to mature, the application of carbamoyl chlorides in large-scale industrial processes is likely to become more environmentally friendly.
The ongoing exploration of the fundamental reactivity of carbamoyl chlorides, coupled with the development of innovative catalytic systems, will undoubtedly continue to expand their role as indispensable tools in the modern synthetic chemist's toolbox, driving innovation across a spectrum of chemical sciences.
Q & A
Basic: What are the common synthetic routes for Ethyl(phenyl)carbamoyl chloride, and what purification methods are recommended?
This compound is typically synthesized via the reaction of ethyl isocyanate with phenyl chloroformate under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane). Key steps include maintaining a nitrogen atmosphere to prevent hydrolysis and controlling reaction temperature (0–5°C) to minimize side reactions. Purification involves column chromatography using silica gel with ethyl acetate/hexane gradients (30:70 to 50:50) or recrystallization from diethyl ether. Patents highlight the importance of rigorous drying of intermediates to avoid residual moisture, which can hydrolyze the product .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.5 ppm) and carbamate carbonyl signals (δ 155–160 ppm).
- LCMS : Confirms molecular weight ([M+H]+ expected at m/z ~198) and detects impurities.
- HPLC : Assesses purity (>98% achievable via reverse-phase C18 columns, acetonitrile/water mobile phase).
- X-ray crystallography : Resolves absolute stereochemistry if single crystals are obtained (monoclinic systems, space group P21/c) .
Basic: What safety precautions are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (hydrolysis releases HCl and phenyl isocyanate).
- Storage : Airtight containers under argon at –20°C. Avoid contact with moisture or bases, which accelerate decomposition .
Advanced: How can reaction mechanisms involving this compound be elucidated?
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : To identify rate-determining steps in nucleophilic acyl substitutions.
- In-situ IR spectroscopy : Monitors carbonyl stretching frequency shifts (~1750 cm⁻¹) during reaction progression.
- DFT calculations : Predict transition-state geometries and activation energies for carbamoylation reactions .
Advanced: How should researchers address contradictions in spectroscopic data for novel derivatives?
- Cross-validation : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (Δ < 2 ppm error).
- Crystallographic data : Compare experimental vs. simulated powder XRD patterns to rule out polymorphism .
Advanced: What strategies optimize yield in large-scale syntheses?
- Solvent optimization : Replace THF with DCM to reduce side reactions.
- Catalysis : Add DMAP (4-dimethylaminopyridine, 5 mol%) to accelerate carbamoylation.
- Temperature control : Use jacketed reactors to maintain –10°C during reagent addition.
- Workup : Quench with ice-cold water to precipitate product, minimizing hydrolysis .
Advanced: How does computational modeling predict reactivity?
- Frontier Molecular Orbital (FMO) analysis : Identifies electrophilic carbamate carbonyl (LUMO energy ~ -1.5 eV).
- Molecular Dynamics (MD) simulations : Model solvent effects on reaction kinetics (e.g., DCM stabilizes transition states better than ethers).
- Docking studies : Predict binding affinity in enzyme inhibition assays (e.g., acetylcholinesterase) .
Advanced: What methodologies assess biological activity of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
